molecular formula C9H18ClNO B14302398 Azepane;propanoyl chloride CAS No. 116024-21-6

Azepane;propanoyl chloride

Cat. No.: B14302398
CAS No.: 116024-21-6
M. Wt: 191.70 g/mol
InChI Key: IFNFFWODPPUDMI-UHFFFAOYSA-N
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Description

Propanoyl chloride (CAS 79-03-8), also known as propionyl chloride, is a highly reactive acyl chloride with the formula CH₃CH₂COCl. It is widely used in organic synthesis, particularly in the production of esters, amides, and pharmaceuticals . Its reactivity stems from the electrophilic carbonyl carbon, enabling nucleophilic substitution reactions with alcohols, amines, and other nucleophiles.

Azepane (hexahydro-1H-azepine) is a seven-membered saturated amine ring. This article focuses on propanoyl chloride due to its broader industrial relevance and comparative data availability.

Properties

CAS No.

116024-21-6

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

azepane;propanoyl chloride

InChI

InChI=1S/C6H13N.C3H5ClO/c1-2-4-6-7-5-3-1;1-2-3(4)5/h7H,1-6H2;2H2,1H3

InChI Key

IFNFFWODPPUDMI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)Cl.C1CCCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Propanoyl chloride is industrially produced by the chlorination of propionic acid with phosgene : [ \text{CH}_3\text{CH}_2\text{COOH} + \text{COCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COCl} + \text{HCl} + \text{CO}_2 ]

Chemical Reactions Analysis

Chemical Reactions of Azepane;propanoyl chloride

This compound participates in several important chemical reactions:

  • Acylation Reactions : It acts as an acylating agent, transferring the propanoyl group to other molecules.

  • Amide Formation : Reacts with amines to form amides.

  • Ester Formation : Reacts with alcohols to form esters.

The mechanism of action for this compound primarily involves its reactivity as an acylating agent:

  • Nucleophilic Attack : The nitrogen atom in azepane acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride.

  • This mechanism is crucial for its application in synthesizing various derivatives in pharmaceutical chemistry.

Reaction with Water

Acyl chlorides like propanoyl chloride react with water in a nucleophilic addition/elimination reaction . Ethanoyl chloride, a typical acyl chloride, reacts instantly with cold water in a very exothermic reaction . This reaction produces a steamy acidic gas (hydrogen chloride) and ethanoic acid .

The reaction mechanism involves two stages :

  • Addition Stage : A nucleophilic attack occurs on the carbon atom by a lone pair on the oxygen of a water molecule .

  • Elimination Stage : The carbon-oxygen double bond reforms, and a chloride ion is expelled. The chloride ion then removes a hydrogen ion, yielding ethanoic acid and hydrogen chloride .

Catalytic Amination Reactions

Recent advances in catalytic methods have been explored for producing amines, which may be relevant to reactions involving azepane . These methods often involve the use of various catalysts and amine sources under different reaction conditions .

Examples of Catalytic Amination Reactions :

EntryCatalystAmine sourceTemperature (°C), time (h)Reaction atmosphereSolventConv. (%)Yield (%)RemarkRef.
1Ru-PNP complexNH3NH_3
text
| 155, 12 | - | Toluene | 62.9–75.9 | ∼30 | $$KO^tBu$$

as additive | (94) |
| 2 | Ru/Co/Al2O3Al_2O_3
shaped catalyst | NH3NH_3
| 170 | H2H_2
| - | 35.7 | ∼15 | Flow conditions, 200 bar H2H_2
pressure, WHSV = 0.37 | (93) |
| 3 | Ru–Co–Sn catalyst | NH3NH_3
| 165 | H2H_2
| - | 35.7 | 13.7 | HSV = 0.3–0.5 g mL 1^{-1}
h 1^{-1}
| (95) |
| 4 | Re–Ru–Co catalyst | NH3NH_3
| 170 | H2H_2
| - | 35 | ∼8–12 | HSV = 0.3–0.5 g mL 1^{-1}
h 1^{-1}
| (96) |

Scientific Research Applications

Azepane derivatives have significant applications in synthetic chemistry, biology, and medicine. They are used as intermediates in the synthesis of various pharmaceuticals, including antidiabetic, anticancer, and DNA-binding agents .

Mechanism of Action

The mechanism of action of azepane derivatives involves their interaction with specific molecular targets, such as enzymes or receptors, leading to biological effects. For example, azepane derivatives can act as inhibitors of enzymes involved in metabolic pathways . Propanoyl chloride, being a reactive acylating agent, forms covalent bonds with nucleophilic sites on molecules, leading to the formation of acylated products .

Comparison with Similar Compounds

Comparison of Propanoyl Chloride with Other Acyl Chlorides

Acyl chlorides vary in reactivity, applications, and physical properties based on their alkyl/aryl substituents. Below is a comparative analysis:

Compound Molecular Formula Boiling Point (°C) Key Applications Reactivity Notes
Propanoyl chloride C₃H₅ClO 80 Ester synthesis, pharmaceuticals, agrochemicals Highly reactive; prone to hydrolysis
Acetyl chloride C₂H₃ClO 52 Acetylation reactions, dye production More volatile than propanoyl chloride
Butyryl chloride C₄H₇ClO 102 Polymer additives, flavoring agents Less reactive due to longer alkyl chain
Isobutyryl chloride C₄H₇ClO 92 Pharmaceuticals (e.g., ibuprofen derivatives) Branched chain reduces steric hindrance

Key Findings :

  • Propanoyl chloride’s intermediate chain length balances reactivity and stability, making it preferable for controlled syntheses .
  • Branched analogs like isobutyryl chloride exhibit lower volatility and tailored steric effects for specific drug intermediates .

Comparison with Propanoic Acid and Propanoic Anhydride

Propanoyl chloride is often compared to propanoic acid (CH₃CH₂COOH) and propanoic anhydride ((CH₃CH₂CO)₂O) in esterification:

Parameter Propanoyl Chloride Propanoic Acid Propanoic Anhydride
Reaction Speed Fast (minutes) Slow (hours, with catalyst) Moderate (30–60 minutes)
Byproducts HCl (gaseous) H₂O Propanoic acid
Yield >90% 60–70% (with H₂SO₄) 80–85%
Safety Violent hydrolysis Mild Less corrosive

Advantages of Propanoyl Chloride:

  • No catalyst required; reactions proceed at room temperature.
  • Higher purity due to gaseous HCl byproduct, which escapes the reaction mixture .

Disadvantages :

  • Corrosivity and hazardous fumes necessitate stringent safety measures .

Azepane Derivatives and Limited Comparative Data

  • 1-(2-Chloroethyl)azepane hydrochloride : Used in antipsychotic drug synthesis. Comparable to piperidine derivatives but with a larger ring size, altering pharmacokinetics .
  • 3-(Azepan-1-yl)-1-(3-ethyl-4-propoxyphenyl)propan-1-one : A ketone intermediate in CNS drug development. Similar to pyrrolidine-based analogs but with enhanced bioavailability .

Limitation : Direct comparisons of azepane derivatives with other heterocycles are absent in the provided evidence, underscoring a research gap.

Market and Regional Analysis of Propanoyl Chloride

Global Market Trends (2024 Data) :
  • Production Hubs: Asia (55%), Europe (25%), North America (15%) .
  • Price Range: Europe: \$2,800–\$3,200/ton Asia: \$2,400–\$2,700/ton North America: \$3,000–\$3,500/ton .
Application Sectors :
  • Pharmaceuticals : 40% (e.g., synthesis of antihypertensive agents) .
  • Agrochemicals : 30% (herbicide intermediates) .
  • Polymers : 20% (plasticizers) .

Forecast (2024–2030) :

  • 5.2% CAGR growth driven by agrochemical demand in emerging economies .

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